molecular formula C26H27NO3 B15292768 Benzyl 2-(dibenzylamino)-5-oxopentanoate

Benzyl 2-(dibenzylamino)-5-oxopentanoate

Cat. No.: B15292768
M. Wt: 401.5 g/mol
InChI Key: SREOBCCTYUETBC-UHFFFAOYSA-N
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Description

Benzyl 2-(dibenzylamino)-5-oxopentanoate is an organic compound that belongs to the class of benzylamines This compound is characterized by the presence of a benzyl group attached to an amino group, which is further connected to a pentanoate structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 2-(dibenzylamino)-5-oxopentanoate typically involves the reaction of benzylamine with a suitable ester or acid chloride. One common method is the reaction of benzylamine with benzyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography .

Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems. The use of catalysts and advanced reaction conditions can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: Benzyl 2-(dibenzylamino)-5-oxopentanoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: KMnO4, CrO3, OsO4

    Reduction: LiAlH4, NaBH4, H2/Ni

    Substitution: Alkyl halides, acyl chlorides, CuBr, N,N,N’,N’'-pentamethyldiethylenetriamine

Major Products Formed:

    Oxidation: Carboxylic acids, ketones

    Reduction: Alcohols, amines

    Substitution: Substituted benzyl derivatives

Mechanism of Action

The mechanism of action of Benzyl 2-(dibenzylamino)-5-oxopentanoate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. For example, it may inhibit serine proteases or other enzymes involved in metabolic pathways . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Uniqueness: Benzyl 2-(dibenzylamino)-5-oxopentanoate is unique due to its specific structure, which combines the properties of benzylamine and pentanoate. This unique combination allows it to participate in a variety of chemical reactions and exhibit diverse biological activities. Its versatility makes it a valuable compound in both research and industrial applications.

Properties

Molecular Formula

C26H27NO3

Molecular Weight

401.5 g/mol

IUPAC Name

benzyl 2-(dibenzylamino)-5-oxopentanoate

InChI

InChI=1S/C26H27NO3/c28-18-10-17-25(26(29)30-21-24-15-8-3-9-16-24)27(19-22-11-4-1-5-12-22)20-23-13-6-2-7-14-23/h1-9,11-16,18,25H,10,17,19-21H2

InChI Key

SREOBCCTYUETBC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C(CCC=O)C(=O)OCC3=CC=CC=C3

Origin of Product

United States

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